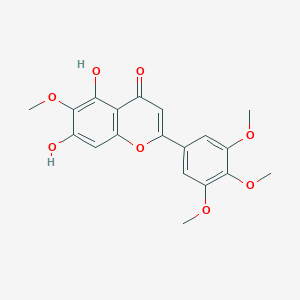
Arteanoflavone
概要
説明
Arteanoflavone is a naturally occurring flavonoid compound extracted from the plant Artemisia iwayomogi. It has garnered scientific interest due to its potential health benefits, including anti-inflammatory, antioxidant, and anti-allergic properties . Recent studies have also highlighted its anti-thrombotic effects, making it a promising candidate for preventing cardiovascular diseases .
準備方法
Synthetic Routes and Reaction Conditions
Arteanoflavone can be synthesized through various chemical reactions involving flavonoid precursors. The synthetic routes typically involve the use of reagents such as flavanones and chalcones, which undergo cyclization and oxidation reactions to form the flavonoid structure . Specific reaction conditions, including temperature, pH, and catalysts, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from Artemisia iwayomogi using solvents such as ethanol or methanol. The extraction process is followed by purification steps, including chromatography and crystallization, to isolate the pure compound . Advances in biotechnological methods, such as microbial fermentation, are also being explored to enhance the production efficiency of this compound.
化学反応の分析
Types of Reactions
Arteanoflavone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into dihydroflavonoids.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives exhibit different biological activities and are studied for their potential therapeutic applications .
科学的研究の応用
Arteanoflavone has a wide range of scientific research applications, including:
Chemistry: this compound is studied for its chemical properties and reactions, contributing to the understanding of flavonoid chemistry.
作用機序
Arteanoflavone exerts its effects through various molecular targets and pathways. It regulates the production of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are involved in platelet aggregation and blood clot formation . This compound also stimulates the phosphorylation of proteins such as VASP and PI3K/Akt, which play roles in platelet granule release and thromboxane production . By inhibiting fibrin production and platelet aggregation, this compound effectively deters blood clot formation .
類似化合物との比較
Arteanoflavone is compared with other flavonoid compounds, such as luteolin, myricetin, quercetin, and apigenin . While these compounds share similar anti-inflammatory and antioxidant properties, this compound is unique in its potent anti-thrombotic effects and specific molecular targets . This uniqueness makes this compound a valuable compound for further research and potential therapeutic applications.
特性
IUPAC Name |
5,7-dihydroxy-6-methoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O8/c1-23-14-5-9(6-15(24-2)19(14)26-4)12-7-10(20)16-13(27-12)8-11(21)18(25-3)17(16)22/h5-8,21-22H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHESTCBHMHKZNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the origin of Arteanoflavone and what are its potential medical applications?
A1: this compound was first isolated from Artemisia anomala S. Moore []. Subsequent research found it in other species like Seriphidium santolium [] and Artemisia iwayomogi []. While initially identified for its unique structure, this compound has shown promising anti-lung cancer activity in vitro, specifically against the A549 cell line []. Further research is needed to fully elucidate its mechanism of action and potential therapeutic applications.
Q2: Have there been any studies investigating the potential of this compound to treat diabetic complications?
A3: While this compound itself hasn’t been directly studied in the context of diabetic complications, research on Artemisia iwayomogi, a source of this compound [], suggests a potential role for its constituents in managing these conditions. Specifically, extracts of Artemisia iwayomogi, along with other isolated coumarins, flavonoids, and caffeoylquinic acids, displayed significant inhibitory effects on aldose reductase (AR) and advanced glycation endproducts (AGEs) formation []. These findings highlight the need for further research to evaluate the specific contribution of this compound to these activities and its potential as a therapeutic agent for diabetic complications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



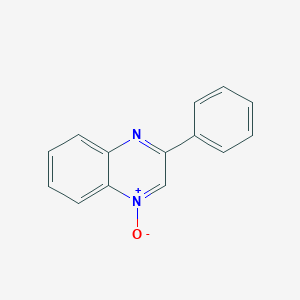
![6-Chloro-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B158509.png)
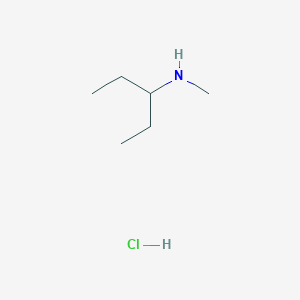

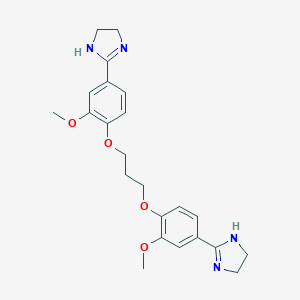
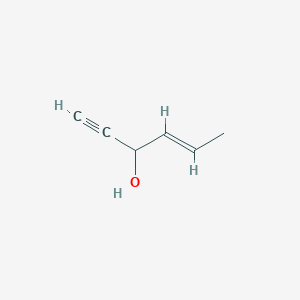
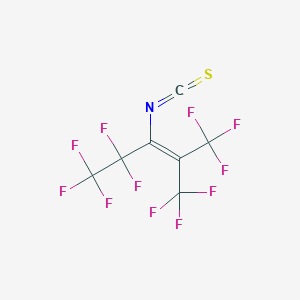
![1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide](/img/structure/B158520.png)
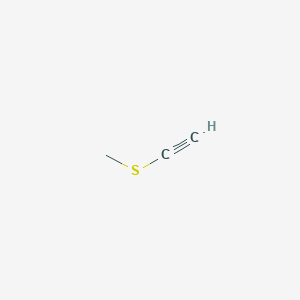


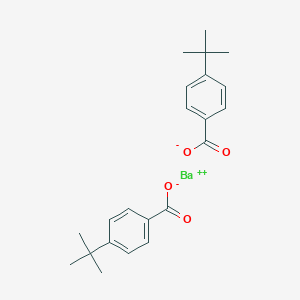
![(2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane](/img/structure/B158535.png)
